![molecular formula C17H23N3O3S B4848535 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide](/img/structure/B4848535.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide, also known as PPARδ agonist GW501516, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
GW501516 works by activating peroxisome proliferator-activated receptor delta (N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
GW501516 has been shown to have several biochemical and physiological effects. In addition to improving insulin sensitivity and glucose metabolism, it can also increase endurance and improve cardiovascular function. Studies have also suggested that GW501516 may have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
GW501516 has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound for research. However, there are also limitations to its use. GW501516 has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use.
Future Directions
There are several potential future directions for research on GW501516. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have suggested that GW501516 may have neuroprotective effects, making it a promising candidate for further research in this area. Another potential future direction is the development of safer and more effective N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ agonists that can be used in human therapies.
Scientific Research Applications
GW501516 has been extensively studied for its potential therapeutic uses. One of the main areas of research is its application in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that GW501516 can improve insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-5-13-7-9-14(10-8-13)23-11-4-6-15(21)18-17-20-19-16(24-17)12-22-2/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVWUNPLMGXVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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